molecular formula C20H17NO4 B3121350 1,2-Bis(benzyloxy)-4-nitrobenzene CAS No. 28387-13-5

1,2-Bis(benzyloxy)-4-nitrobenzene

Cat. No.: B3121350
CAS No.: 28387-13-5
M. Wt: 335.4 g/mol
InChI Key: ZWEVOPCBFNUSMD-UHFFFAOYSA-N
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Description

Contextualization within Multifunctional Aromatic Ethers

Aromatic ethers are a class of organic compounds that contain an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl group. uomus.edu.iqbritannica.com These compounds are significant in various scientific fields, including pharmaceuticals, agrochemicals, and materials science, due to their chemical stability and specific reactivity. numberanalytics.com When an aromatic ether contains additional functional groups, it is classified as a multifunctional aromatic ether. These additional groups can significantly influence the molecule's physical and chemical properties.

1,2-Bis(benzyloxy)-4-nitrobenzene is a prime example of a multifunctional aromatic ether. It possesses two ether linkages and a nitro group attached to the same benzene (B151609) ring. The ether groups are specifically benzyl (B1604629) ethers, and the nitro group is a strong electron-withdrawing group. This combination of functionalities on a single aromatic platform makes it a versatile building block in organic synthesis. The properties of aromatic ethers can be significantly altered by the presence and nature of other substituents on the aromatic ring. uomus.edu.iq For instance, the lone pair of electrons on the ether's oxygen atom can conjugate with the aromatic system, influencing its reactivity. uomus.edu.iq

The synthesis of aromatic ethers can be achieved through several methods, with the Williamson ether synthesis being a classic and widely used approach. britannica.com This method involves the reaction of a phenoxide with an alkyl halide. britannica.com For more complex ethers, such as bis-aryl ethers, the Ullmann condensation, which couples an aryl halide with a phenol (B47542) in the presence of a copper catalyst, is often employed. wikipedia.org

Table 1: Examples of Aromatic Ether Classes and Their Applications

Class of Aromatic Ether General Structure Key Features Common Applications
Simple Phenol Ethers Ar-O-R One aryl group, one alkyl group Precursors for fragrances and pharmaceuticals (e.g., Anisole) wikipedia.org
Diaryl Ethers Ar-O-Ar' Two aryl groups High-temperature lubricants, heat transfer fluids, fragrance (e.g., Diphenyl ether) wikipedia.org

Significance of Dibenzyloxy-Substituted Benzene Systems in Chemical Design

The dibenzyloxy-substituted benzene system, specifically the 1,2-dibenzyloxy motif present in the target compound, is of considerable strategic importance in chemical synthesis. This structural feature is essentially a protected form of catechol (1,2-dihydroxybenzene). Catechol moieties are prevalent in a wide array of natural products and biologically active molecules. However, the free hydroxyl groups of catechol are reactive and can interfere with many synthetic transformations.

Benzyl ethers are frequently used as protecting groups for alcohols and phenols during multi-step organic syntheses. researchgate.net They are valued for their relative stability to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. The benzyl groups in this compound mask the reactive catechol hydroxyls, allowing chemists to perform reactions on other parts of the molecule, such as the nitro group or at other positions on the aromatic ring, without unintended side reactions.

The utility of the benzyl protecting group lies in its ease of removal under specific, mild conditions, typically through catalytic hydrogenation. This process cleaves the benzyl-oxygen bond, regenerating the free hydroxyl groups at a late stage in a synthetic sequence. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. Therefore, this compound is not just a molecule, but a strategic intermediate designed for the controlled synthesis of more elaborate structures, particularly those containing a catechol unit.

Overview of Research Trajectories for Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are fundamental building blocks in organic chemistry. mdpi.com For decades, they have served as crucial precursors for a vast range of materials and chemicals, including dyes, explosives, and pharmaceuticals. mdpi.comresearchgate.net The chemistry of nitroaromatic compounds is rich and varied, primarily due to the strong electron-withdrawing nature of the nitro group and its ability to be transformed into numerous other functional groups. nih.govscielo.br

Historically, the synthesis of nitroaromatic compounds has relied on electrophilic aromatic substitution using mixtures of nitric and sulfuric acids. researchgate.net While effective, these "mixed acid" conditions are often harsh, corrosive, and can lead to environmental pollution and a lack of selectivity, especially with sensitive substrates. researchgate.net

Current research in this area is heavily focused on the development of greener, more efficient, and selective nitration methods. researchgate.net This includes the use of alternative nitrating agents that are more environmentally benign and operate under milder conditions. researchgate.net The goal is to improve the sustainability of chemical manufacturing and to allow for the nitration of complex molecules that would not survive traditional methods.

The nitro group itself is a versatile synthetic handle. Its strong electron-withdrawing properties activate the aromatic ring towards nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (-NH₂), providing access to anilines, which are themselves pivotal intermediates for countless pharmaceuticals and materials. The transformation of the nitro group is not limited to reduction; it can participate in a wide range of reactions, making nitroaromatic compounds like this compound highly valuable and versatile intermediates in the synthetic chemist's toolbox. sci-hub.se

Table 2: Modern and Classical Nitration Methods

Method Nitrating Agent(s) Conditions Advantages Limitations
Classical Nitration HNO₃ / H₂SO₄ Strong acid, often high temperature Low cost, widely applicable Harsh, corrosive, poor selectivity for sensitive substrates, generates significant waste researchgate.net
Nitrate Salts e.g., Bi(NO₃)₃, Ca(NO₃)₂ Often with acid catalysts, sometimes microwave-assisted Milder conditions, readily available reagents researchgate.net Can require specific catalysts, yields may vary
Nitrogen Oxides e.g., N₂O₄, N₂O₅ Various, can be used in non-acidic media Can offer high selectivity Reagents can be toxic and difficult to handle

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVOPCBFNUSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Bis Benzyloxy 4 Nitrobenzene

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 1,2-Bis(benzyloxy)-4-nitrobenzene relies on well-established organic reactions. The key steps are the formation of the ether linkages and the introduction of the nitro group onto the aromatic ring.

The initial step in the synthesis is the dibenzylation of a catechol derivative. This is a type of Williamson ether synthesis where the hydroxyl groups of catechol (1,2-dihydroxybenzene) are converted to benzyloxy groups. The reaction typically involves deprotonating the catechol with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a benzyl (B1604629) halide, most commonly benzyl chloride or benzyl bromide.

Common bases used for this purpose include potassium carbonate, sodium hydroxide (B78521), and sodium hydride in an appropriate solvent like acetone (B3395972), ethanol (B145695), or dimethylformamide (DMF). The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like sodium hydride ensures complete deprotonation of both hydroxyl groups, facilitating the subsequent dialkylation.

The general reaction is as follows:

Catechol + 2 Benzyl Halide + 2 Base → 1,2-Bis(benzyloxy)benzene (B7727662) + 2 Salt + 2 H₂O

The efficiency of this step is crucial as it provides the direct precursor for the subsequent nitration.

Once 1,2-bis(benzyloxy)benzene is synthesized, the next step is the introduction of a nitro group at a specific position on the benzene (B151609) ring. The two benzyloxy groups are ortho-, para-directing activators. Due to steric hindrance between the two bulky benzyloxy groups, the electrophilic substitution by the nitronium ion (NO₂⁺) is directed to the less sterically hindered para position relative to one of the benzyloxy groups, which is the 4-position.

The nitration is typically achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures. The reaction of nitric acid with the stronger sulfuric acid generates the highly electrophilic nitronium ion, which is the active nitrating species. scirp.org The reaction is generally exothermic and requires careful temperature control to prevent over-nitration or side reactions.

A typical procedure involves the slow addition of the nitrating mixture to a solution of 1,2-bis(benzyloxy)benzene in a solvent like dichloromethane (B109758) or acetic acid at a low temperature, often 0°C or below. prepchem.com After the addition, the reaction is allowed to proceed at room temperature for a specified duration. prepchem.com The product, this compound, is then isolated by quenching the reaction mixture with water and subsequent purification, often by recrystallization or column chromatography. prepchem.com

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of nitroaromatic compounds, including this compound.

Phase transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants in immiscible phases. psu.edu For the synthesis of ethers like 1,2-bis(benzyloxy)benzene, PTC can significantly enhance the reaction rate between the aqueous or solid phase containing the phenoxide salt and the organic phase containing the benzyl halide. psu.eduresearchgate.net

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase transfer catalysts. researchgate.netijche.com The catalyst transports the phenoxide anion from the aqueous/solid phase to the organic phase, where it can react with the benzyl halide. researchgate.net This method often leads to higher yields, milder reaction conditions, and reduced reaction times compared to traditional methods. psu.eduresearchgate.net The use of PTC is considered a green chemistry procedure as it can reduce the need for harsh solvents and high temperatures. psu.edu

Catalyst Reactants Solvent Conditions Outcome Reference
Tetrabutylammonium bromide (TBAB)1-chloronitrobenzene, Benzyl alcohol, KOHChlorobenzene60°C, Ultrasound (40 kHz, 200 W)98% conversion of 4-chloronitrobenzene to 1-benzyloxy-4-nitrobenzene researchgate.net
Multi-site PTC4-chloronitrobenzene, Benzyl alcohol, KOH-Ultrasound (40 kHz, 300 W)Enhanced reaction rate compared to without ultrasound nih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent approach to synthesis. nih.gov While specific applications to this compound are not extensively documented, the principles of mechanochemistry are applicable to both the etherification and nitration steps, potentially leading to faster reactions and reduced waste.

Ultrasound-assisted synthesis has been shown to significantly intensify phase transfer catalyzed reactions. researchgate.netnih.gov The application of ultrasound (typically in the range of 20-100 kHz) to the reaction mixture creates acoustic cavitation, which enhances mass transfer between the phases and increases the reaction rate. researchgate.netnih.gov For instance, the synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol was significantly accelerated using ultrasound in conjunction with a phase transfer catalyst, achieving a 98% conversion. researchgate.net Similar enhancements can be anticipated for the synthesis of this compound. The combination of ultrasound and PTC provides a synergistic effect, leading to higher yields and shorter reaction times. nih.gov

Method Reactants Catalyst Conditions Key Finding Reference
Ultrasound-assisted PTC1-chloronitrobenzene, Benzyl alcohol, KOHTBAB40 kHz, 200 W, 60°C98% conversion, more efficient than conventional methods. researchgate.net
Ultrasound-assisted Multi-site PTC4-chloronitrobenzene, Benzyl alcohol, KOH1,3,5-triethyl-1,3,5-trihexyl-1,3,5-triazinane-1,3,5-triium trichloride40 kHz, 300 WThe overall reaction was greatly enhanced with ultrasound. nih.gov
Ultrasound-assisted PTC1,4-dihydroxybenzene, Benzyl chloride, NaOH1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride40 kHz, 300 WThe reaction is greatly enhanced by the MPTC and ultrasound. psu.edu

The principles of green chemistry are increasingly being applied to optimize the synthesis of chemical compounds like this compound. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with more benign alternatives. The use of solvent-free methods like mechanochemistry is also a significant step.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. PTC is a prime example of this principle in action for this type of synthesis. psu.edu

Energy Efficiency: Employing methods like ultrasound and microwave-assisted synthesis can reduce energy consumption by shortening reaction times and lowering reaction temperatures. researchgate.net

Waste Prevention: Optimizing reactions to minimize the formation of byproducts and waste.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of the synthesis of this compound would systematically investigate the influence of catalysts, solvents, temperature, and reaction time.

Influence of Catalysts and Bases:

The choice of base is critical in the Williamson ether synthesis to deprotonate the hydroxyl groups of the starting material, 4-nitrocatechol. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases for this type of reaction include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydrides (e.g., sodium hydride). Phase transfer catalysts (PTCs) are also instrumental, especially in biphasic systems, as they facilitate the transfer of the anionic phenoxide species into the organic phase where the reaction with benzyl halide occurs.

Base/CatalystPotential RoleExpected Impact on Yield/Purity
Potassium Carbonate (K₂CO₃)Mild base, commonly used.Moderate to good yields, may require longer reaction times.
Cesium Carbonate (Cs₂CO₃)Stronger, more soluble base.Potentially higher yields and faster reaction rates due to the "cesium effect".
Sodium Hydride (NaH)Strong, non-nucleophilic base.Can lead to high yields but requires anhydrous conditions and careful handling.
Tetrabutylammonium Bromide (TBAB)Phase Transfer Catalyst.Can significantly increase reaction rates and yields in biphasic solvent systems.

Table 1. Potential Bases and Catalysts for Optimization.

Effect of Solvents:

The solvent plays a crucial role by dissolving the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred for this type of SN2 reaction.

SolventPolarityExpected Impact on Yield/Purity
AcetonePolar aproticCommonly used, good solubility for reactants, moderate reaction rates.
N,N-Dimethylformamide (DMF)Polar aproticHigh boiling point allows for higher reaction temperatures, often leading to higher yields.
Acetonitrile (MeCN)Polar aproticGood solvent for many organic reactions, can provide a balance of solubility and reactivity.
Dimethyl Sulfoxide (DMSO)Polar aproticStrong solvent, can accelerate SN2 reactions but may be difficult to remove during workup.

Table 2. Potential Solvents for Optimization.

Impact of Temperature and Reaction Time:

The reaction temperature directly affects the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products, thus reducing purity. A systematic study would be required to find the optimal temperature that provides a high yield in a reasonable timeframe without compromising purity. The reaction time is optimized in conjunction with the temperature; the reaction is typically monitored (e.g., by Thin Layer Chromatography) until the starting material is consumed.

Detailed Research Findings:

While specific data tables for the optimization of this compound are not available, research on the synthesis of similar mono-benzyloxy nitroaromatic compounds has shown that the combination of a strong base like potassium or cesium carbonate in a polar aprotic solvent such as DMF or acetone at reflux temperature often provides high yields. The use of a phase transfer catalyst is particularly effective when dealing with less soluble reactants or in biphasic reaction media. For any given synthesis, empirical optimization of these parameters is essential to achieve the best possible outcome in terms of both yield and purity.

Chemical Reactivity and Transformational Chemistry of 1,2 Bis Benzyloxy 4 Nitrobenzene

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, the most common and synthetically useful of which is its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, thereby opening up a wide range of subsequent chemical modifications.

The conversion of 1,2-bis(benzyloxy)-4-nitrobenzene to its corresponding aniline (B41778), 4-amino-1,2-bis(benzyloxy)benzene, is a pivotal reaction. This product serves as a key intermediate in various synthetic applications. The reduction can be achieved through several methods, with catalytic hydrogenation and chemoselective chemical reduction being the most prominent.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. google.com The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of nitroarenes, palladium on carbon (Pd/C) is a frequently employed catalyst. researchgate.netabo.fi

The reaction mechanism for the hydrogenation of a nitro group is complex and proceeds through several intermediates. The process begins with the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. The reaction is thought to proceed through a sequence of reduction steps, likely involving nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final amine is formed. abo.fiaidic.it The general pathway is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

For this compound, the reaction is carried out by stirring a solution of the compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere with a catalytic amount of Pd/C. The benzyloxy groups (-OCH₂Ph) are generally stable under these conditions, as the C-O bonds of benzyl (B1604629) ethers are typically cleaved only under more vigorous hydrogenolysis conditions (e.g., higher pressures, temperatures, or with specific catalysts like palladium hydroxide). The high selectivity of this method makes it a preferred route for producing 4-amino-1,2-bis(benzyloxy)benzene in high yield.

The kinetics of nitrobenzene (B124822) hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and catalyst concentration. researchgate.netaidic.it Studies on related systems show that the reaction rate is often dependent on these parameters, and by-products can sometimes form, although the reduction to aniline is typically highly selective under optimized conditions. researchgate.net

While catalytic hydrogenation is effective, it may not be suitable for molecules containing other functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or certain protecting groups). In such cases, chemoselective reducing agents are employed. These methods offer an alternative pathway that can selectively reduce the nitro group while preserving other sensitive functionalities. wikipedia.org

A variety of reagents can be used for this purpose. The choice of reagent depends on the specific substrate and the desired selectivity. Common methods include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic transfer hydrogenation. rsc.org

For a substrate like this compound, where the benzyloxy groups need to be preserved, several mild and selective options are available.

Table 1: Selected Reagents for Chemoselective Reduction of Nitroarenes

Reagent SystemTypical ConditionsComments
Iron (Fe) powder / Acetic Acid (AcOH) or NH₄ClRefluxing solvent (e.g., EtOH/H₂O)A classic, cost-effective, and reliable method. Generally mild enough to not cleave benzyl ethers.
Tin(II) Chloride (SnCl₂·2H₂O)HCl, EthanolAn effective reagent for the reduction of aromatic nitro groups with good chemoselectivity.
Sodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic systemA mild reducing agent often used when other reducible functional groups are present.
Hydrazine Hydrate (N₂H₄·H₂O) / Raney Nickel or Pd/CEthanol or Methanol (B129727), room temp. to refluxA common catalytic transfer hydrogenation method. The reaction can be highly exothermic and requires careful control.
Formic Acid (HCOOH) / Pd/C or Pt/CWater or other solventsA form of catalytic transfer hydrogenation where formic acid serves as the hydrogen donor. rsc.org

These methods provide a toolkit for chemists to selectively reduce the nitro group of this compound to the corresponding amine, a crucial step for further synthetic elaboration.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. The reaction typically involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.org The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comlibretexts.org

For an SNAr reaction to be feasible, two main conditions must generally be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).

A good leaving group (typically a halide or a sulfonate) must be present on the ring. libretexts.org

The EWG, such as a nitro group, must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubbyjus.com

In the case of this compound, the molecule possesses a strong activating nitro group. However, it critically lacks a conventional good leaving group. The potential leaving groups are a hydrogen atom, a benzyloxy group, or the nitro group itself. The displacement of hydrogen (an SNAr-H reaction) or the nitro group is possible but generally requires specific and often harsh conditions. nih.gov The benzyloxy groups, being alkoxides, are poor leaving groups under typical SNAr conditions.

Therefore, under standard SNAr conditions (e.g., a nucleophile like sodium methoxide (B1231860) in methanol), this compound would be expected to be largely unreactive towards substitution.

However, studies on structurally similar compounds have shown that under certain circumstances, an alkoxy group can be displaced. For instance, the reaction of 2,4-dimethoxynitrobenzene with a strong, bulky nucleophile like sodium t-butoxide under microwave irradiation has been shown to result in the selective displacement of the methoxy (B1213986) group ortho to the nitro group. nih.gov This suggests that with a sufficiently strong nucleophile and under forcing conditions, a benzyloxy group in this compound, particularly the one at the C-2 position (ortho to the nitro group), could potentially be displaced.

The regiochemical outcome of such a hypothetical reaction would be governed by the stabilization of the Meisenheimer complex. Nucleophilic attack at C-2 or C-4 would lead to the most stabilized intermediates, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. Given that the C-4 position is occupied by the nitro group itself, substitution would most likely be directed to the C-2 position, displacing one of the benzyloxy groups.

The two benzyloxy substituents have a significant electronic and steric influence on the potential for SNAr reactions.

Electronic Influence : As alkoxy groups, the benzyloxy substituents are electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The net effect is typically electron-donating, which increases the electron density of the aromatic ring. This effect counteracts the electron-withdrawing nature of the nitro group, making the ring less electrophilic and thus less susceptible to nucleophilic attack compared to a substrate like 1-halo-4-nitrobenzene.

Steric Influence : The benzyloxy groups are sterically bulky. This bulk can hinder the approach of a nucleophile, particularly at the C-1 and C-2 positions.

Leaving Group Ability : As mentioned, the benzyloxy group is a poor leaving group. For it to be displaced, the reaction would likely require high temperatures and a very strong nucleophile. nih.gov The stability of the resulting benzyloxide anion is much lower than that of a halide anion, making the elimination step of the SNAr mechanism energetically unfavorable.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Reactions Involving the Benzyloxy Ether Linkages

The benzyloxy groups serve as robust protecting groups for the catechol hydroxyls. Their cleavage or modification is a critical step in the synthesis of many target molecules.

The removal of benzyl ethers is a common transformation in organic synthesis, and various methods have been developed to achieve this deprotection. The choice of method often depends on the presence of other functional groups within the molecule, such as the nitro group in this compound, which can be sensitive to certain reaction conditions.

Catalytic hydrogenolysis is a standard and highly effective method for cleaving benzyl ethers. organic-chemistry.org This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The process is generally clean, affording the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org However, a significant consideration for this compound is the simultaneous reduction of the nitro group to an amine under these conditions. While this can be a desired tandem transformation in some synthetic routes, it prevents the selective removal of the benzyl groups while retaining the nitro functionality. To circumvent the reduction of other sensitive groups, alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can sometimes be employed in a process known as catalytic transfer hydrogenation. organic-chemistry.org

Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolvent(s)TemperatureByproduct
Palladium on Carbon (Pd/C)H₂ gas (1 atm to high pressure)Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF)Room TemperatureToluene
Palladium Hydroxide (B78521) (Pearlman's catalyst)H₂ gasEthanol, Ethyl AcetateRoom TemperatureToluene
Palladium on Carbon (Pd/C)1,4-Cyclohexadiene, Ammonium (B1175870) FormateEthanol, MethanolRoom Temperature to RefluxToluene

This table presents generalized conditions for benzyl ether hydrogenolysis and does not represent specific experiments on this compound.

Alternative deprotection strategies that avoid the reduction of the nitro group involve acid or base-mediated cleavage.

Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is reported to be an efficient reagent for removing benzyl protecting groups under mild conditions, with the advantage of tolerating a wide range of other functionalities. organic-chemistry.org This method's selectivity makes it a potentially valuable tool for the deprotection of complex molecules. organic-chemistry.org Strong protic acids can also be used, but this approach is generally limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

Base-Mediated Cleavage: While standard benzyl ethers are typically stable to base, the presence of the electron-withdrawing nitro group in the para position (and to a lesser extent, ortho) can render the benzylic protons more acidic and susceptible to oxidative cleavage under basic conditions. Research has shown that o- and p-nitrobenzyl ethers and amides can be cleaved efficiently using aqueous sodium hydroxide in methanol at elevated temperatures. nih.gov This reaction is thought to proceed via oxidation at the benzylic position, a process that requires dissolved oxygen. nih.gov This method offers a mild and efficient protocol for deprotection, and its efficacy for substrates with o- and p-nitro substitution suggests its potential applicability to this compound, where the benzyloxy groups are ortho and meta to the nitro substituent.

Table 2: Selected Non-Reductive Cleavage Methods for Benzyl Ethers

Reagent(s)Method TypeTypical ConditionsNotes
Boron Trichloride–Dimethyl Sulfide (BCl₃·SMe₂)Lewis AcidDichloromethane (B109758), 0 °C to Room TempHigh selectivity, tolerates many functional groups. organic-chemistry.org
Aqueous Sodium Hydroxide (NaOH)Base-Mediated Oxidation20% aq. NaOH in Methanol, 75 °CEffective for o- and p-nitrobenzyl groups; requires oxygen. nih.gov
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)OxidativeAcetonitrile, H₂OParticularly effective for p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers. organic-chemistry.org

The benzylic C-H bonds of the two benzyloxy groups represent sites for potential chemical modification. C-H activation chemistry provides a pathway to introduce new functional groups at these positions without requiring a pre-installed handle. For example, the oxidation of benzylic C-H bonds in toluene and related derivatives can be achieved using reagents like 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ). researchgate.net Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed C-H arylation, have been developed for the functionalization of benzylic alcohols and their derivatives, often using a directing group to control regioselectivity. nih.gov These strategies could potentially be adapted to modify the benzylic positions of this compound, leading to more complex molecular architectures.

Chemoselective Cleavage and Deprotection Strategies

Electrophilic Aromatic Substitution Patterns on the Central Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the central benzene ring of this compound is governed by the directing effects of the three existing substituents. The outcome of such a reaction depends on the balance between the activating and deactivating properties of these groups. libretexts.org

The two benzyloxy groups (-OCH₂Ph) are classified as activating groups. Like alkoxy groups (-OR), they donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org They are ortho- and para-directing.

In contrast, the nitro group (-NO₂) is a powerful deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orgyoutube.com The nitro group is a meta-director. youtube.comchemguide.co.uk

In this compound, the available positions for substitution are C3, C5, and C6.

Position 3: This position is ortho to the benzyloxy group at C2 and meta to the benzyloxy group at C1 and the nitro group at C4.

Position 5: This position is meta to the benzyloxy group at C1, para to the benzyloxy group at C2, and ortho to the nitro group at C4.

Position 6: This position is ortho to the benzyloxy group at C1, meta to the benzyloxy group at C2, and meta to the nitro group at C4.

Given that activating, ortho/para-directing groups generally control the regioselectivity over deactivating, meta-directing groups, substitution is most likely to be directed by the two benzyloxy groups. The strong deactivating effect of the nitro group will significantly slow down the reaction compared to a benzene ring with only activating groups. youtube.comlibretexts.org

The most probable site of electrophilic attack is position 6. This position is ortho to the activating benzyloxy group at C1 and meta to the deactivating nitro group at C4, an electronically favorable arrangement. Position 3 is also ortho to an activating group (at C2), but it is sterically more hindered, being situated between two substituents. Position 5 is ortho to the strongly deactivating nitro group, which destabilizes the Wheland intermediate, making substitution at this site highly unfavorable. youtube.com Therefore, electrophilic substitution reactions are expected to yield predominantly the 6-substituted product.

Table 3: Substituent Effects on Electrophilic Aromatic Substitution for this compound

SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₂Ph1ActivatingOrtho, Para (positions 2, 6)
-OCH₂Ph2ActivatingOrtho, Para (positions 1, 3, 5)
-NO₂4DeactivatingMeta (positions 2, 6)

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Benzyloxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Analysis: Chemical Shift and Coupling Constant Correlations

The ¹H NMR spectrum of 1,2-bis(benzyloxy)-4-nitrobenzene is predicted to exhibit distinct signals corresponding to the aromatic protons of the nitro-substituted ring and the benzylic protons, as well as the protons of the two benzyl (B1604629) groups.

The protons on the central benzene (B151609) ring are expected to appear in the downfield region due to the deshielding effects of the aromatic ring currents, the electronegative oxygen atoms, and the electron-withdrawing nitro group. The proton positioned between the two benzyloxy groups is anticipated to be the most deshielded. The protons on the benzyl groups would show characteristic multiplets for the phenyl rings and a singlet for the benzylic methylene (B1212753) protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H (C5-H)~7.9d~8.5
Aromatic-H (C3-H)~7.7dd~8.5, 2.5
Aromatic-H (C6-H)~7.1d~2.5
Benzyl-H (C7H5 x 2)7.3-7.5m-
Benzylic-CH2 (x 2)~5.2s-

Note: Predicted values are based on the analysis of similar compounds and general NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis: Aromatic and Aliphatic Carbon Resonance Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will be characterized by signals for the carbons of the central nitro-substituted benzene ring, the two benzyl groups, and the benzylic carbons.

The carbon attached to the nitro group (C-4) and the carbons bearing the benzyloxy groups (C-1 and C-2) are expected to be significantly downfield. The benzylic carbons will appear in the aliphatic region, while the carbons of the benzyl phenyl groups will resonate in the aromatic region.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C-NO2)~148
C-1/C-2 (C-O)~150, ~149
C-5~118
C-3~110
C-6~109
Benzyl C (ipso)~136
Benzyl C (ortho, meta, para)127-129
Benzylic CH2~71

Note: Predicted values are based on the analysis of similar compounds and general NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the coupled aromatic protons on the central ring, confirming their relative positions. researchgate.netsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. libretexts.orgcolumbia.edu Each protonated carbon in the molecule would exhibit a cross-peak connecting its ¹H and ¹³C chemical shifts, allowing for the unambiguous assignment of the carbon signals for the methine and methylene groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound, which is C₂₀H₁₇NO₄. The exact mass of this compound is 335.1158 g/mol .

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable insights into the structure of the molecule.

A plausible fragmentation pathway for this compound under electron ionization (EI) would likely involve the following key steps:

Loss of a benzyl radical: A common fragmentation pathway for benzyl ethers is the cleavage of the O-CH₂ bond, leading to the loss of a benzyl radical (C₇H₇•, m/z 91). This would result in a significant fragment ion.

Loss of a benzyloxy radical: Cleavage of the C-O bond could lead to the loss of a benzyloxy radical (C₇H₇O•).

Cleavage of the nitro group: Fragmentation involving the nitro group could occur through the loss of NO₂• or NO•.

Sequential fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex pattern that can be pieced together to confirm the structure.

Predicted Major Fragments in MS/MS:

m/zProposed Fragment Identity
335[M]⁺ (Molecular Ion)
244[M - C₇H₇]⁺
228[M - C₇H₇O]⁺
289[M - NO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

This detailed spectroscopic and spectrometric analysis provides a comprehensive and unambiguous structural characterization of this compound.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components: the nitro group, the ether linkages, and the aromatic rings.

While a specific, publicly available, fully-analyzed IR spectrum for this compound is not readily found, the expected absorption regions can be predicted based on the known spectral data of related compounds such as nitrobenzene (B124822), benzyl ethers, and substituted aromatic compounds. tandfonline.comchemicalbook.comchemicalbook.compressbooks.pub

Key functional group vibrations include:

Nitro Group (NO₂) Vibrations : The nitro group typically displays two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). In p-disubstituted nitrobenzenes, these bands are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. acs.org For nitrobenzene itself, these peaks appear around 1503 cm⁻¹ and 1348 cm⁻¹. uwosh.edu

Ether (C-O-C) Vibrations : The C-O stretching vibrations in ethers are typically strong and appear in the fingerprint region of the spectrum. For aryl alkyl ethers, such as those with a benzyloxy group, two strong C-O stretching bands are expected. One corresponds to the Ar-O stretch and the other to the alkyl C-O stretch. For phenyl alkyl ethers, these are often found around 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub

Aromatic Ring Vibrations : The benzene rings will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), C-C in-ring stretching vibrations at various positions between 1400 and 1600 cm⁻¹, and C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ region. libretexts.org The exact positions of the "oop" bands can sometimes provide information about the substitution pattern of the benzene ring.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reference Compounds
Nitro (NO₂)Asymmetric Stretch1500 - 1570Nitrobenzene uwosh.edu, p-Disubstituted Nitrobenzenes acs.org
Symmetric Stretch1300 - 1370Nitrobenzene uwosh.edu, p-Disubstituted Nitrobenzenes acs.org
Ether (Ar-O-CH₂)Aryl C-O Stretch~1250Anisole pressbooks.pub
Alkyl C-O Stretch~1050Anisole, Diethyl Ether pressbooks.pub
Aromatic (C₆H₅ and C₆H₃)C-H Stretch3000 - 3100General Aromatic Compounds libretexts.org
C-C In-ring Stretch1400 - 1600General Aromatic Compounds libretexts.org
C-H Out-of-plane Bend675 - 900General Aromatic Compounds libretexts.org

Single-Crystal X-ray Diffraction Analysis of Related Benzyloxy-Nitrobenzene Structures

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures, such as 1-benzyloxy-4-nitrobenzene, provides valuable insights into the likely structural characteristics. researchgate.net

The way molecules pack in a crystal is dictated by a variety of intermolecular forces. In benzyloxy-nitrobenzene derivatives, interactions involving the aromatic rings are particularly significant.

C-H···π Interactions : These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. mdpi.com These interactions are known to play a crucial role in the stabilization of crystal structures. mdpi.com For instance, in the crystal structure of 1-benzyloxy-4-nitrobenzene, the packing is stabilized by C-H···π interactions involving hydrogen atoms from the benzyloxy group and the π-face of an adjacent benzene ring. researchgate.net The distances for these interactions were reported to be 3.432(2) Å and 3.555(2) Å. researchgate.net Similar interactions, where C-H bonds from the benzyl groups interact with the π-systems of neighboring molecules, would be expected to be a key feature in the crystal packing of this compound.

π-π Stacking : Another common interaction in aromatic compounds is π-π stacking, where the electron-rich π-systems of adjacent aromatic rings align. nih.gov The geometry of this stacking can vary, from perfectly face-to-face to offset arrangements. The presence of bulky benzyloxy groups and the electron-withdrawing nitro group in this compound would influence the nature and extent of any π-π stacking.

The benzyloxy groups (-O-CH₂-C₆H₅) are not rigid and can adopt different conformations due to rotation around the C-O and C-C single bonds. nih.gov The preferred conformation in the solid state is a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.

The flexibility of these groups is a known source of conformational polymorphism, where a compound can crystallize in different forms with different molecular conformations. nih.gov In related structures, the benzyloxy groups often orient themselves to optimize packing efficiency and engage in stabilizing interactions like the C-H···π bonds mentioned previously. researchgate.netoup.com The torsion angles defining the orientation of the phenyl ring of the benzyl group relative to the ether linkage are key parameters in describing this conformation.

The geometry of the central nitro-substituted benzene ring can be distorted from a perfect hexagon due to the electronic effects of the substituents. researchgate.net The strong electron-withdrawing nature of the nitro group and the electron-donating character of the ether oxygens can lead to specific changes in bond lengths and angles.

Bond Lengths : In nitrobenzene, the C-N bond length is a key parameter. The presence of additional electron-donating benzyloxy groups would likely influence this bond length through resonance effects. The C-O bond lengths of the ether linkages are also of interest.

Bond Angles : The internal bond angles of the benzene ring can deviate from the ideal 120°. The carbon atom attached to the nitro group (the ipso-carbon) often has a slightly different angle than the others. uwosh.edu

Planarity : The nitro group can be twisted out of the plane of the benzene ring. mdpi.com The extent of this twisting is a balance between electronic factors (conjugation favors planarity) and steric factors (repulsion between the nitro group and adjacent substituents can force it out of the plane). In many nitrobenzene derivatives, the nitro group is found to be slightly twisted relative to the phenyl ring. mdpi.comnih.gov Given the presence of an adjacent benzyloxy group in this compound, some degree of twisting of the nitro group would be expected to alleviate steric strain.

Structural FeatureParameterExpected Observation/Value RangeBasis from Related Structures
Intermolecular InteractionsC-H···π Distances~3.4 - 3.6 ÅObserved in 1-benzyloxy-4-nitrobenzene. researchgate.net
π-π StackingPresent, likely offsetCommon in aromatic compounds. nih.gov
Benzyloxy ConformationTorsion AnglesVariable, influenced by packingFlexibility of benzyl groups. nih.gov
Nitrobenzene Core GeometryNitro Group Twist AngleNon-zero, likely >10°Steric hindrance with adjacent groups. mdpi.com
Ring Bond AnglesDeviations from 120°Substituent electronic effects. uwosh.eduresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of this compound. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electron distribution and orbital energies, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP, can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. unpatti.ac.idglobalresearchonline.net These calculations typically show that the nitrobenzene core is planar, with the benzyloxy substituents exhibiting specific spatial orientations. unpatti.ac.id The accuracy of these predictions is often validated by comparison with experimental data from techniques like X-ray crystallography, where available. globalresearchonline.net DFT calculations also provide the total energy of the molecule, which is crucial for assessing its stability. globalresearchonline.net

Table 1: Representative Theoretical Ground State Properties of Nitroaromatic Compounds

PropertyTypical Computational MethodSignificance
Optimized GeometryDFT (e.g., B3LYP/6-311++G)Provides bond lengths, angles, and dihedrals for the most stable 3D structure.
Total EnergyDFT, Ab initio methodsIndicates the overall stability of the molecule.
Dipole MomentDFTQuantifies the polarity of the molecule, influencing solubility and intermolecular forces.

This table presents a generalized view based on computational studies of related nitroaromatic compounds. Specific values for this compound would require a dedicated theoretical study.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netwikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the HOMO is typically localized on the electron-rich benzyloxy and benzene ring portions, while the LUMO is predominantly centered on the electron-withdrawing nitro group. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites, influencing its potential chemical reactions. The presence of substituents can significantly alter the HOMO and LUMO energy levels. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

OrbitalDescriptionImplication for this compound
HOMOHighest Occupied Molecular OrbitalAssociated with electron-donating character, likely localized on the benzyloxy groups and the benzene ring.
LUMOLowest Unoccupied Molecular OrbitalAssociated with electron-accepting character, likely localized on the nitro group.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.

This table provides a conceptual framework. Precise energy values and orbital visualizations for this compound would be obtained from specific quantum chemical calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the electron density surface. Different colors on the ESP map represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For nitrobenzene derivatives, the region around the nitro group generally shows a strong negative potential due to the high electronegativity of the oxygen atoms, making it a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the benzene rings usually exhibit a positive potential. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior and conformational landscape of this compound.

Due to the presence of flexible benzyloxy groups, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy landscape associated with the rotation around the single bonds. This is typically achieved by systematically rotating the dihedral angles of the benzyloxy groups and calculating the corresponding energy of each conformation. The results of such an analysis reveal the low-energy, and therefore most populated, conformations of the molecule in the gas phase or in solution. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties. For similar diaryl ether compounds, studies have shown that specific conformer groups can be predominant. mdpi.com

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C and ¹H, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. These predicted spectra can then be compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule. For substituted benzenes, the chemical shifts are highly sensitive to the nature and position of the substituents. stackexchange.com

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide the theoretical infrared (IR) and Raman spectra. The computed frequencies and their corresponding intensities can be compared with experimental spectra to identify and assign the characteristic vibrational modes of the molecule, such as the stretching and bending modes of the nitro group, C-O-C ether linkages, and the aromatic rings. scirp.org Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. globalresearchonline.net

Despite a comprehensive search for scholarly articles and research data, no specific computational chemistry or theoretical studies focusing on the reaction mechanisms and transition states of this compound were found. The current body of scientific literature available through the conducted searches does not appear to contain theoretical predictions or detailed analyses of the reaction pathways involving this particular compound.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following section:

Computational Chemistry and Theoretical Studies on 1,2 Bis Benzyloxy 4 Nitrobenzene5.3. Theoretical Predictions of Reaction Mechanisms and Transition States

Further research in the field of computational chemistry would be required to generate the data necessary to populate this section. At present, there is no published research that directly addresses the theoretical investigation of reaction mechanisms or the nature of transition states for 1,2-Bis(benzyloxy)-4-nitrobenzene.

Role of 1,2 Bis Benzyloxy 4 Nitrobenzene As a Key Synthetic Intermediate

Precursor in the Construction of Diverse Organic Scaffolds

While not a widely cited precursor, 1,2-Bis(benzyloxy)-4-nitrobenzene has been documented as an intermediate in the synthesis of biologically active molecules. For instance, in the development of c-Met modulators, which are of interest in therapeutic applications, 3,4-Bis-benzyloxy-nitrobenzene (an alternative name for the title compound) has been identified. google.comgoogle.com In a patented synthetic route, it was noted as a component carried over in a mixture for subsequent reactions. google.comgoogle.com This indicates its role, even if as a minor component in a specific process, in the pathway to constructing complex organic scaffolds with potential pharmaceutical applications.

Building Block for Functionalized Heterocyclic Systems

The transformation of the nitro group in this compound into an amino group provides a key entry point for the synthesis of heterocyclic systems. Aniline (B41778) derivatives are common precursors for a wide array of heterocycles, including quinolines, benzodiazepines, and phenazines. The resulting 3,4-bis(benzyloxy)aniline (B3048693) can undergo condensation reactions with various electrophiles to form the core of these heterocyclic structures. The benzyloxy groups can be retained to modulate the lipophilicity and steric properties of the final molecule or can be deprotected to yield the corresponding catechol, which can participate in further reactions or act as a recognition motif.

Intermediate in the Synthesis of Complex Molecular Architectures

The journey from a simple starting material to a complex molecular architecture often involves numerous steps, with each intermediate playing a crucial role. As mentioned in the context of c-Met modulators, this compound serves as such an intermediate. google.comgoogle.com The synthesis of these complex kinase inhibitors involves multiple stages of functional group transformations and bond formations. The presence of the bis(benzyloxy)nitrobenzene core within the synthetic sequence highlights its compatibility with various reaction conditions and its utility as a stable platform for further molecular elaboration.

Applications in the Development of Advanced Materials and Ligands (e.g., coordination complexes)

The catechol unit, which can be unmasked from this compound, is a well-known chelating moiety for a variety of metal ions. This suggests the potential for the deprotected derivative of this compound to serve as a ligand in the formation of coordination complexes. Such complexes can have applications in catalysis, materials science, and sensing. The specific properties of the resulting metal complexes would be influenced by the nature of the metal ion and the substitution pattern on the aromatic ring. However, specific examples of this compound being directly employed for the development of advanced materials or as a primary ligand in coordination chemistry are not extensively documented in publicly available research.

Compound Information Table

Compound NameSynonymsMolecular Formula
This compound3,4-Bis(benzyloxy)nitrobenzeneC₂₀H₁₇NO₄
1-Benzyloxy-2-fluoro-4-nitro-benzeneC₁₃H₁₀FNO₃
c-Met modulatorsVaries

Future Research Directions and Emerging Perspectives

Exploration of Novel Catalytic Transformations and Derivatizations

The chemical reactivity of 1,2-Bis(benzyloxy)-4-nitrobenzene is largely dictated by its nitro group and the benzyloxy moieties. Future research is anticipated to focus on harnessing this reactivity through novel catalytic methods to generate a diverse array of valuable derivatives.

A primary area of investigation lies in the selective reduction of the nitro group. While the conversion of nitroarenes to anilines is a fundamental transformation, modern catalysis seeks to achieve this with enhanced chemoselectivity and under milder conditions. youtube.com The resulting 4-amino-1,2-bis(benzyloxy)benzene is a key intermediate for the synthesis of dyes, pharmaceuticals, and electroactive polymers. Research is moving beyond traditional reagents to explore the utility of heterogeneous catalysts, such as supported gold nanoparticles, which have demonstrated high chemoselectivity for the hydrogenation of nitro groups in the presence of other reducible functionalities. nih.gov Iron-catalyzed reductions using organosilanes also present a promising green alternative. rsc.org

Furthermore, the partial reduction of the nitro group to afford N-aryl hydroxylamines is a synthetically valuable transformation that remains challenging. mdpi.com The development of selective catalytic systems, potentially utilizing silver or rhodium catalysts, could open up new avenues for derivatization. nih.gov

Beyond reduction, the aromatic core of this compound is amenable to various C-H functionalization reactions. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new substituents onto the benzene (B151609) ring, thereby tuning the electronic and steric properties of the molecule for specific applications. The benzyloxy groups, while often employed as protecting groups, can also be targets for catalytic hydrogenolysis, unmasking the catechol functionality for further elaboration or for the synthesis of biologically active natural product analogues.

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations of this compound

Transformation Product Type Potential Catalysts Significance
Full Nitro Group Reduction Substituted Aniline (B41778) Au/TiO₂, Fe/R₃SiH, Pd/C Precursor for dyes, pharmaceuticals, polymers
Partial Nitro Group Reduction N-Aryl Hydroxylamine (B1172632) Ag/TiO₂, Rh/C Intermediate for complex nitrogen-containing heterocycles
C-H Functionalization Substituted Nitroaromatics Palladium complexes Fine-tuning of electronic and steric properties

| O-Debenzylation | Substituted Nitrocatechol | Pd/C, H₂ | Access to phenolic compounds for further derivatization |

Development of Enantioselective Synthetic Routes to Chiral Analogs

The introduction of chirality into molecular frameworks is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its structure provides a template for the development of chiral analogs. Future research is expected to explore various strategies to achieve this, primarily focusing on asymmetric transformations targeting the nitro group or the aromatic backbone.

One promising approach involves the enantioselective reduction of a prochiral derivative. For instance, if a prochiral ketone were introduced elsewhere on the molecule, its asymmetric reduction could establish a stereocenter. More directly related to the existing functionality, the development of catalytic enantioselective methods for the reduction of the nitro group itself, while challenging, would be a significant breakthrough.

A more accessible strategy lies in the enantioselective conjugate addition to nitroalkene derivatives of this compound. For example, a derivative such as 1,2-Bis(benzyloxy)-4-[(1E)-2-nitro-1-propenyl]benzene could serve as a substrate in catalytic asymmetric Michael additions. sigmaaldrich.com The use of chiral catalysts, such as bis(oxazoline)-metal complexes, has proven effective in the enantioselective conjugate addition of nucleophiles to nitroalkenes, providing a reliable method for the creation of new stereocenters. nih.gov

Another avenue involves the synthesis of atropisomeric chiral analogs. By introducing bulky substituents ortho to the bond connecting the benzene ring to another group, restricted rotation can lead to stable, separable atropisomers. The development of synthetic routes to such molecules and their subsequent resolution would provide access to novel chiral ligands and materials. The synthesis and optical resolution of chiral derivatives of complex systems like 2-aminotribenzotriquinacene, which contains a functionalized aniline moiety, demonstrates the feasibility of creating and separating enantiomeric forms of complex aromatic compounds. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards more efficient, safer, and automated continuous flow methodologies. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely, make it an ideal platform for the synthesis and derivatization of this compound.

A key area for the application of flow chemistry is in the reduction of the nitro group. Nitro group reductions are often highly exothermic, and performing them in a continuous flow reactor allows for superior temperature control, minimizing the risk of thermal runaways and improving the selectivity of the reaction. A continuous flow process for the chemoselective reduction of nitroarenes using B₂(OH)₄ has been developed, demonstrating its applicability to substrates containing sensitive functional groups like benzyloxy ethers. scihorizon.com This methodology could be directly adapted for the large-scale, safe production of 4-amino-1,2-bis(benzyloxy)benzene.

Furthermore, multi-step syntheses involving this compound as an intermediate can be streamlined using integrated flow systems. For example, the nitration of 1,2-bis(benzyloxy)benzene (B7727662) followed by a subsequent in-line catalytic reduction could be performed in a continuous sequence, eliminating the need for isolation and purification of the nitro intermediate. nih.gov This approach not only enhances efficiency but also reduces waste and operator exposure to potent chemical agents.

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. Such systems can be programmed to perform a series of reactions, purifications, and analyses in a fully automated fashion. The integration of this compound into these platforms would enable the rapid synthesis of a library of derivatives for high-throughput screening in drug discovery or materials science applications. The automated synthesis of complex molecules like prexasertib (B560075) demonstrates the power of this approach. springernature.com

Table 2: Advantages of Flow Chemistry for Transformations of this compound

Feature Advantage Relevant Transformation
Enhanced Safety Superior temperature control of exothermic reactions Nitro group reduction
Improved Selectivity Precise control of residence time and stoichiometry Partial reduction to hydroxylamine
Process Intensification Higher throughput and smaller reactor footprint Large-scale synthesis of derivatives

| Automation | Rapid library synthesis and high-throughput screening | Multi-step derivatizations |

Potential in Supramolecular Chemistry and Materials Science based on Structural Motifs

The molecular architecture of this compound, with its combination of hydrogen bond accepting nitro and ether groups and aromatic π-systems, makes it an attractive building block for the construction of well-defined supramolecular assemblies and functional materials.

The benzyloxy groups can participate in π-π stacking interactions, while the nitro group can act as a hydrogen bond acceptor. These non-covalent interactions can be exploited to direct the self-assembly of the molecule into ordered structures in the solid state, a field known as crystal engineering. The crystal structure of the related compound 1-Benzyloxy-4-nitrobenzene reveals the presence of C-H···π interactions that stabilize the crystal packing, highlighting the importance of the benzyloxy moiety in directing supramolecular architecture. researchgate.net By modifying the substituents on the benzene ring, it is possible to tune these interactions and control the resulting solid-state structure and properties.

Derivatives of this compound, particularly the corresponding diamine, are excellent precursors for the synthesis of more complex supramolecular hosts and ligands. For example, condensation of the diamine with aldehydes or diketones can lead to the formation of Schiff base macrocycles or polymers capable of coordinating with metal ions. The synthesis of Schiff base ligands from a related bis(2'-aminophenoxy)benzene derivative and their complexation with Cu(II) and Zn(II) ions has been reported, resulting in chiral metal complexes with interesting stereochemical properties. rsc.org This demonstrates the potential for creating sophisticated, functional supramolecular systems.

The nitroaromatic motif itself is of interest in materials science, particularly in the field of energetic materials. While this compound is not itself an explosive, the study of its decomposition and combustion properties could provide insights into the behavior of more complex energetic materials.

The versatility of the benzene-1,3,5-tricarboxamide (B1221032) (BTA) moiety as a building block for supramolecular polymers suggests that analogous structures derived from functionalized anilines, such as the reduction product of this compound, could also form ordered, one-dimensional nanostructures. rsc.org These materials could find applications in areas such as nanotechnology and biomedical engineering.

Q & A

Basic: What are the critical safety considerations when handling 1,2-Bis(benzyloxy)-4-nitrobenzene in laboratory settings?

Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, add a respirator with organic vapor filters .
  • Storage: Store in tightly sealed containers away from light and moisture. Monitor degradation over time, as prolonged storage may increase hazards .
  • Emergency Measures: Ensure access to safety showers and eye-wash stations. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

  • Key Steps:
    • Benzylation: React 4-nitrocatechol with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone .
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization:
    • Reflux Duration: Extend reflux time (>8 hours) to improve yield.
    • Solvent Choice: Anhydrous solvents (e.g., DMF) enhance reaction efficiency .
    • Catalysis: Add catalytic KI to accelerate benzylation .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) determine the molecular geometry of this compound derivatives?

Answer:

  • Procedure:
    • Crystallization: Grow crystals via slow evaporation in chloroform/ethanol (1:3) .
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
    • Refinement: Apply SHELXL-97 with R factor < 0.05 for accuracy .
  • Key Metrics:
    • Bond Angles: C-O-C angles (~120°) confirm benzyloxy group geometry.
    • Torsional Strain: Nitro group orientation relative to the benzene ring affects planarity .

Advanced: What methodologies are recommended for analyzing the stability and degradation products of this compound under prolonged storage?

Answer:

  • Analytical Techniques:
    • HPLC-MS: Monitor nitro group reduction to amine derivatives .
    • TGA/DSC: Detect thermal decomposition above 200°C .
  • Degradation Pathways:
    • Hydrolysis: Benzyloxy groups cleave in acidic conditions, forming 4-nitrocatechol .
    • Photolysis: UV exposure generates nitroso intermediates, detectable via UV-vis at 450 nm .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

Answer:

Technique Key Data Purpose
¹H NMR (400 MHz, CDCl₃)δ 5.15 (s, 4H, OCH₂), δ 7.25–8.10 (m, aromatic H)Confirm benzyloxy and nitro group positions .
UV-vis (λmax)265 nm (π→π* transition), 320 nm (n→π* nitro)Assess electronic structure .
FT-IR 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O-C)Verify functional groups .

Advanced: How can researchers design experiments to evaluate the electroresponsive properties of this compound in liquid crystal systems?

Answer:

  • Experimental Design:
    • Doping: Incorporate 5–10 wt% of the compound into a nematic LC host (e.g., 5CB) .
    • Electric Field Testing: Apply 0–10 V/µm and measure helical pitch changes via polarized optical microscopy (POM).
  • Key Observations:
    • Pitch Modulation: Electric fields alter molecular alignment, shifting selective reflection wavelengths .
    • Chiral Induction: Nitro group polarity enhances dipole interactions with LC matrices .

Advanced: What strategies can mitigate discrepancies in biological activity data when testing this compound derivatives?

Answer:

  • Variables to Control:
    • Solubility: Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .
    • Substituent Effects: Compare analogs (e.g., methoxy vs. chloro derivatives) to isolate bioactivity trends .
  • Data Normalization:
    • Positive Controls: Include ciprofloxacin (for antibacterial assays) to benchmark activity .
    • Dose-Response Curves: Calculate IC50 values with triplicate replicates to reduce variability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.